

Lirafugratinib Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

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An In-depth Overview of the Selective FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lirafugratinib Hydrochloride** (RLY-4008), a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Chemical Structure and Properties

Lirafugratinib Hydrochloride is the hydrochloride salt of Lirafugratinib.[1] It is an orally bioavailable small molecule designed to target FGFR2 alterations, which are implicated in various cancers.[1]

Chemical Structure:

SMILES:

- IUPAC Name: N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride[1]
- Synonyms: Lirafugratinib HCl, RLY-4008 Hydrochloride[2]
- CAS Number: 2688040-45-9 (HCl salt)[2]
- Molecular Formula: C28H25ClFN7O2[1]
- - CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F.CI[1]
- InChI Key: HLGJPRBWELSHLI-UHFFFAOYSA-N[1]

Physicochemical Properties:



A summary of the key physicochemical properties of Lirafugratinib and its hydrochloride salt are presented in the table below.

Property	Value	Source
Lirafugratinib (Free Base)		
Molecular Weight	509.54 g/mol	[3][4]
pKa (Strongest Acidic)	14.33	DrugBank Online
pKa (Strongest Basic)	7.19	DrugBank Online
logP	4.64	DrugBank Online
Polar Surface Area	120.84 Ų	DrugBank Online
Hydrogen Bond Donors	2	DrugBank Online
Hydrogen Bond Acceptors	6	DrugBank Online
Rotatable Bonds	6	DrugBank Online
Lirafugratinib Hydrochloride		
Molecular Weight	546.0 g/mol	[3]
Solubility	DMSO: 125 mg/mL (228.94 mM)	[5]
Water: Insoluble	Selleck Chemicals	
Ethanol: 2 mg/mL	Selleck Chemicals	

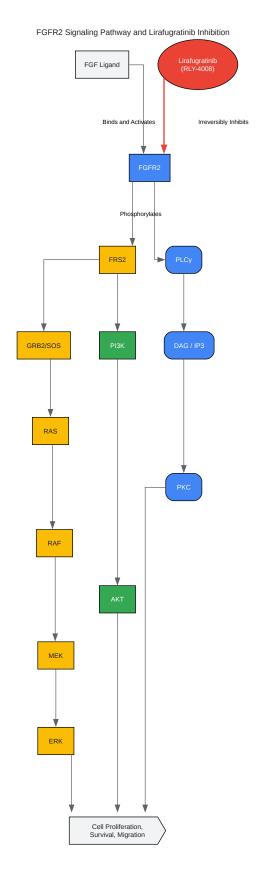
Mechanism of Action and Signaling Pathway

Lirafugratinib is an irreversible and highly selective inhibitor of FGFR2.[5] It covalently binds to a cysteine residue (Cys491) in the P-loop of the FGFR2 kinase domain, leading to the inhibition of its activity.[5] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1, 3, and 4, is attributed to subtle differences in the protein dynamics of their respective P-loops.[6] This selectivity profile is significant as it minimizes off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[7]

The inhibition of FGFR2 by Lirafugratinib blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1] Key downstream signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCy pathways.[8] Experimental evidence shows that Lirafugratinib treatment leads to a dose-dependent reduction in the phosphorylation of key signaling nodes such as FRS2, AKT, and ERK.[5]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by Lirafugratinib.





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FGFR2 signaling pathway and Lirafugratinib's point of inhibition.



Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of **Lirafugratinib Hydrochloride**.

FGFR2 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory activity of Lirafugratinib on the FGFR2 enzyme. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

Methodology:

- Reagent Preparation:
 - o Prepare a kinase buffer (e.g., Tyrosine Kinase Buffer).
 - Dilute recombinant human FGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final concentrations in the kinase buffer.[2][10]
 - Prepare a serial dilution of Lirafugratinib Hydrochloride in the kinase buffer containing a small percentage of DMSO.
- · Kinase Reaction:
 - In a 384-well plate, add the diluted Lirafugratinib Hydrochloride or vehicle (DMSO control).
 - Add the diluted FGFR2 enzyme to each well.
 - Initiate the kinase reaction by adding the substrate/ATP mixture.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
- · Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
- · Data Analysis:



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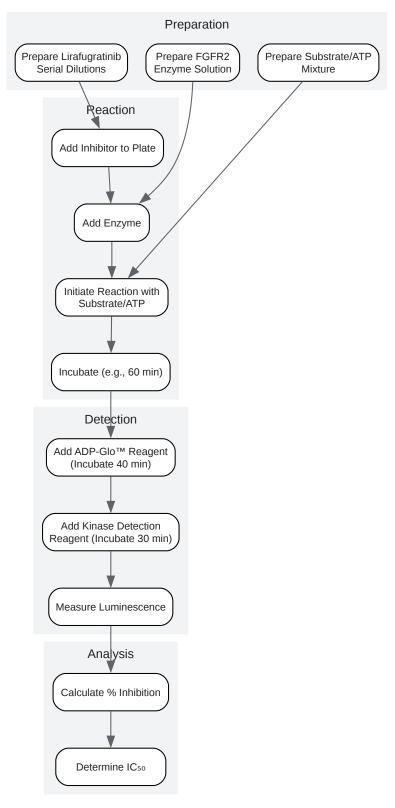
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- Calculate the percentage of inhibition for each Lirafugratinib concentration relative to the vehicle control.
- Determine the IC_{50} value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical kinase inhibition assay is depicted below.



Kinase Inhibition Assay Workflow



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A generalized workflow for an in vitro kinase inhibition assay.



Cell Proliferation Assay

This assay evaluates the effect of Lirafugratinib on the viability and proliferation of cancer cell lines with FGFR2 alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[11]

Methodology:

- · Cell Culture and Seeding:
 - Culture FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III) in the recommended medium and conditions (37°C, 5% CO₂).[12]
 - Harvest cells in the logarithmic growth phase and seed them into 96-well or 384-well opaque-walled plates at a predetermined optimal density.[12]
 - Include wells with medium only for background luminescence measurement.
- Compound Treatment:
 - Prepare a serial dilution of Lirafugratinib Hydrochloride in the cell culture medium.
 - o Add the diluted compound or vehicle control to the appropriate wells.
 - Incubate the plates for a specified period (e.g., 72-96 hours) to allow for the compound to exert its effects.[9]
 [13]
- · Assay Procedure:
 - Equilibrate the plates to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - o Subtract the background luminescence from all readings.
 - Calculate the percentage of cell viability for each Lirafugratinib concentration relative to the vehicle-treated cells.



• Determine the IC₅₀ value by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of Lirafugratinib. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice are commonly employed.[15][16]

Methodology:

- Animal Model and Tumor Implantation:
 - Use immunodeficient mice (e.g., NOD/SCID or nude mice).
 - Subcutaneously implant human cancer cells with FGFR2 alterations (e.g., SNU-16) or patient-derived tumor fragments into the flanks of the mice.[15]
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment Administration:
 - Randomize the tumor-bearing mice into treatment and control groups.
 - Prepare the Lirafugratinib formulation for oral administration (e.g., in 0.5% methylcellulose and 2% vitamin E TPGS).[17]
 - Administer Lirafugratinib or the vehicle control to the mice daily or twice daily at specified doses (e.g., 1-30 mg/kg).[5]
- Efficacy Evaluation:
 - Monitor tumor volume by caliper measurements at regular intervals.
 - Record the body weight of the mice to assess toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Pharmacodynamic and Histological Analysis:
 - Analyze tumor lysates by Western blot or HTRF assay to measure the phosphorylation levels of FGFR2 and downstream signaling proteins (e.g., p-ERK) to confirm target engagement.
 - Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

Conclusion



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Lirafugratinib Hydrochloride is a promising, highly selective, and irreversible inhibitor of FGFR2 with demonstrated preclinical and clinical activity. Its unique mechanism of action and favorable selectivity profile suggest its potential as a valuable therapeutic agent for patients with FGFR2-altered cancers. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.

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